(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
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Description
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in multiple cellular processes such as cell division, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer treatment due to its ability to inhibit CK2, which is overexpressed in many types of cancer cells.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives have been recognized for their antimicrobial properties, which could make them useful in the development of new antibiotics or antiseptic agents .
Anticancer Evaluation
These compounds have also shown promise in anticancer studies, suggesting they could be part of treatments or therapies targeting various forms of cancer .
Antidiabetic Potential
Thiazolidinedione derivatives are known to exhibit antidiabetic effects by stimulating the peroxisome proliferator-activated receptor-γ (PPAR-γ), which could lead to new antidiabetic drugs .
Anti-inflammatory and Analgesic Effects
Due to their anti-inflammatory and analgesic properties, thiazolidinone derivatives could be used in pain relief and inflammation management .
Anticonvulsant Action
Research has been conducted on thiazolidinone derivatives for their potential anticonvulsant effects, which could contribute to treatments for epilepsy or other seizure disorders .
Insulin Sensitization
As insulin sensitizers, these compounds can help in managing conditions like insulin resistance and type 2 diabetes without causing hypoglycemia .
properties
IUPAC Name |
(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S2/c16-11-6-8-13(9-7-11)23(20,21)17-15-18(14(19)10-22-15)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVPSHCYMRVGQM-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide |
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